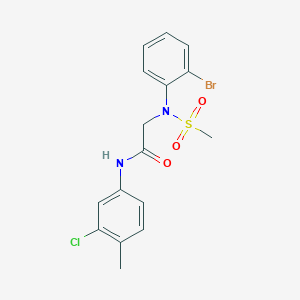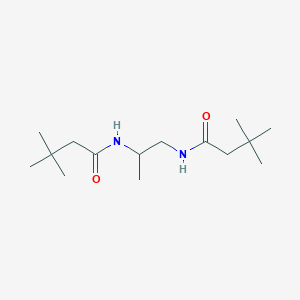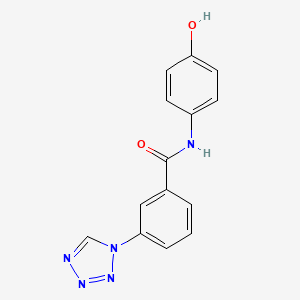![molecular formula C18H29N7O2 B6110846 N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B6110846.png)
N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a methoxypropyl group, a pyrrolidinylmethyl group, and a piperidinyl group attached to an oxadiazolo-pyrazine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can result in derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyren-1-ylmethyl)-[3R,4R]-4-(hydroxymethyl)pyrrolidin-3-ol: This compound shares structural similarities with the pyrrolidinylmethyl group and is studied for its nucleic acid intercalating properties.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional group similarities with the oxadiazole derivatives.
Uniqueness
N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-5-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7O2/c1-26-11-5-7-19-17-18(21-16-15(20-17)22-27-23-16)25-10-4-6-14(13-25)12-24-8-2-3-9-24/h14H,2-13H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEUARTUBMAVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=NON=C2N=C1N3CCCC(C3)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6110779.png)
![7-(2,3-difluorobenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6110787.png)
![2-[3-[[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol](/img/structure/B6110792.png)
![Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B6110805.png)
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6110807.png)

![2-(2-chlorophenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B6110823.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6110830.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinamine](/img/structure/B6110854.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6110859.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6110862.png)
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride](/img/structure/B6110863.png)
